molecular formula C15H14BrN3O4S2 B250892 5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

Cat. No.: B250892
M. Wt: 444.3 g/mol
InChI Key: HUDVQVNSNAHYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide, also known as BPTB, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide works by inhibiting the activity of specific enzymes and proteins that are involved in cell proliferation and survival, such as carbonic anhydrase IX and XI. This inhibition leads to a decrease in the growth and survival of cancer cells. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of carbonic anhydrase IX and XI, which are involved in regulating the pH balance of cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide in lab experiments is its specificity for certain enzymes and proteins, making it a useful tool for studying their functions. Additionally, this compound has been found to have low toxicity in animal models, making it a potentially safe candidate for further research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in other areas of scientific research, such as inflammation and neurodegenerative diseases.

Synthesis Methods

5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide can be synthesized through a multistep process involving the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. The resulting compound is then reacted with 4-aminobenzenesulfonamide and potassium thiocyanate to produce this compound.

Scientific Research Applications

5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation and survival. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Properties

Molecular Formula

C15H14BrN3O4S2

Molecular Weight

444.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C15H14BrN3O4S2/c1-23-13-7-2-9(16)8-12(13)14(20)19-15(24)18-10-3-5-11(6-4-10)25(17,21)22/h2-8H,1H3,(H2,17,21,22)(H2,18,19,20,24)

InChI Key

HUDVQVNSNAHYLL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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